CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 subtypes [, , ]. Allosteric modulators bind to a site distinct from the orthosteric site where the endogenous ligand, glutamate, binds. PAMs enhance the receptor's response to glutamate without directly activating the receptor in the absence of glutamate.
While a detailed molecular structure analysis is not provided, the papers highlight specific structural features important for CPPHA's activity. The presence of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group seems crucial for its interaction with mGluR1 and mGluR5 [, ].
Research suggests that CPPHA's potentiation of mGluR5 responses differs from that of another PAM, VU-29 []. While both are blocked by the MPEP site neutral ligand 5MPEP, the inhibition mechanisms differ. A mutation (A809V/mGluR5) affecting MPEP binding eliminates VU-29's effect but not CPPHA's, whereas the F585I/mGluR5 mutation eliminates CPPHA's effect without impacting VU-29 []. This indicates that CPPHA binds to a distinct allosteric site compared to both MPEP and VU-29.
Similar findings were observed for mGluR1, where mutations abolishing the effects of other PAMs did not affect CPPHA's potentiation [].
The primary application of CPPHA in scientific research is as a pharmacological tool for studying the complex allosteric modulation of mGluR1 and mGluR5 [, , ]. Its unique binding site, distinct from other known allosteric modulators, provides valuable insights into the receptor's structure-activity relationships and potential for developing subtype-selective therapeutics.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4